molecular formula C12H10N2O2 B8656130 (4-Pyrazin-2-ylphenyl)acetic acid

(4-Pyrazin-2-ylphenyl)acetic acid

Cat. No. B8656130
M. Wt: 214.22 g/mol
InChI Key: SZECCLNSBSDTAB-UHFFFAOYSA-N
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Patent
US08637513B2

Procedure details

To a solution of 0.40 g (1.53 mmol) of [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid in 4.0 ml of dioxane was added 0.18 mL (1.73 mmol) of 2-iodopyrazine, 10.3 mg (0.037 mmol) of tricyclohexylphosphine, 13.9 mg (0.015 mmol) of Pd2(dba)3, and 2.0 ml (1.27 M, 2.59 mmol) of aqueous potassium phosphate solution. The resulting suspension was degassed for 10 mins. After 30 min in the microwave at 150° C., the reaction mixture was cooled, acidified with 1N HCl, extracted with ethyl acetate, and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. Purification by preparative HPLC (5->95% CH3CN/H2O over 15 min, 0.05% added TFA, C18) afforded 0.10 g (32%) of (4-pyrazin-2-ylphenyl)acetic acid. 1H NMR (CD3OD, 400 MHz) 9.1 (s, 1H); 8.66 (t, J=1.74 Hz, 1H); 8.51 (d, J=2.57 Hz, 1H); 8.04 (d, J=8.15 Hz, 2H); 7.46 (d, J=8.15 Hz, 2H); 3.70 (s, 2H). ES-MS M+1=215.1.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
13.9 mg
Type
catalyst
Reaction Step One
Quantity
10.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)O1.I[C:21]1[CH:26]=[N:25][CH:24]=[CH:23][N:22]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[N:22]1[CH:23]=[CH:24][N:25]=[CH:26][C:21]=1[C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1 |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)O)C
Name
Quantity
0.18 mL
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
13.9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
10.3 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was degassed for 10 mins
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
ADDITION
Type
ADDITION
Details
by preparative HPLC (5->95% CH3CN/H2O over 15 min, 0.05% added TFA, C18)
Duration
15 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.